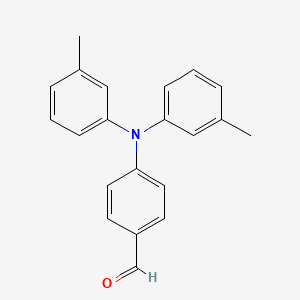

4-(Di-m-tolyl-amino)-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIQNHVNTIFEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592811 | |

| Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332411-18-4 | |

| Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde for Advanced Research Applications

This guide provides a comprehensive technical overview of 4-(Di-m-tolyl-amino)-benzaldehyde, a versatile aromatic aldehyde of significant interest to researchers in materials science and drug development. This document elucidates its core properties, synthesis, chemical reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights.

Core Compound Identification and Properties

This compound is a tertiary amine and an aromatic aldehyde, a structural motif that imparts unique electronic and reactive properties. Its systematic IUPAC name is 4-[bis(3-methylphenyl)amino]benzaldehyde.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 332411-18-4 | [1][2] |

| Molecular Formula | C21H19NO | [1][2] |

| Molecular Weight | 301.38 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid/liquid | |

| Boiling Point | ~470.5 °C (Predicted) | |

| Density | ~1.138 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is particularly well-suited for electron-rich substrates such as di-m-tolylamine, due to the electron-donating nature of the diarylamino group which activates the para-position to the nitrogen atom for formylation.[3][4][5]

The causality behind this choice of reaction lies in the generation of the Vilsmeier reagent, a mild electrophile, from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl3).[3][5] The Vilsmeier reagent, a chloroiminium salt, is sufficiently reactive to attack the activated aromatic ring of di-m-tolylamine, leading to the formation of an iminium salt intermediate. This intermediate is then readily hydrolyzed during aqueous workup to yield the final aldehyde product.[3][4]

Experimental Protocol: Vilsmeier-Haack Formylation of Di-m-tolylamine

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry.

Materials:

-

Di-m-tolylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To this, add phosphorus oxychloride (POCl3) dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: Dissolve di-m-tolylamine in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis (Workup): Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. This step hydrolyzes the iminium intermediate to the aldehyde.

-

Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the interplay between the electron-donating diarylamino group and the electrophilic aldehyde functionality.

-

Aldehyde Chemistry: The aldehyde group undergoes typical reactions such as condensation with active methylene compounds, formation of Schiff bases with primary amines, and oxidation to the corresponding carboxylic acid or reduction to the benzyl alcohol.[6] The electron-donating character of the diarylamino group increases the electron density on the aromatic ring, which can slightly modulate the reactivity of the aldehyde compared to unsubstituted benzaldehyde.[6]

-

Nucleophilic Character of the Amine: The nitrogen atom of the diarylamino group possesses a lone pair of electrons, making the molecule a potential nucleophile, although sterically hindered.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the triarylamine system makes further electrophilic substitution on the aromatic rings possible, though the substitution pattern will be directed by the existing substituents.

Applications in Research and Development:

-

Organic Electronics: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems, tuning the electronic and photophysical properties of the resulting materials.

-

Medicinal Chemistry and Drug Development: While direct applications in drug development are less common, the aldehyde serves as a versatile scaffold. For instance, related dialkylaminobenzaldehydes have been explored as inhibitors of aldehyde dehydrogenases (ALDH), enzymes overexpressed in certain cancers.[7] The aldehyde can be used to synthesize a variety of heterocyclic compounds and Schiff bases, which are classes of molecules frequently investigated for biological activity.

-

Fluorescent Probes: The intramolecular charge transfer characteristics of such donor-acceptor systems can lead to solvatochromic and fluorochromic properties, making them interesting candidates for the development of chemical sensors and fluorescent probes.

Safety and Handling

Table 2: Hazard and Precautionary Profile (Inferred)

| Hazard Category | Potential Effects and Precautions | Source(s) |

| Acute Toxicity | Harmful if swallowed. Avoid ingestion. | [9][10] |

| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction. Wear protective gloves and clothing. | [8][10] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection (safety glasses or goggles). | [8][10] |

| Respiratory Irritation | May cause respiratory irritation. Handle in a well-ventilated area or in a fume hood. | [9] |

| Environmental | Potentially harmful to aquatic life. Avoid release to the environment. | [10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile), lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

Wash hands thoroughly after handling.

Caption: Recommended laboratory safety workflow.

Conclusion

This compound is a valuable building block for advanced research, particularly in the synthesis of functional materials for organic electronics and as a versatile intermediate in medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is efficient and mechanistically well-understood. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols based on related compounds, will enable researchers to safely and effectively harness its potential in their scientific endeavors.

References

- 1. This compound | C21H19NO | CID 18326015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. bio.vu.nl [bio.vu.nl]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(4-(diphenylamino)phenyl)propanal: A Versatile Aromatic Aldehyde in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the aromatic aldehyde, 3-(4-(diphenylamino)phenyl)propanal, a molecule of significant interest to researchers, scientists, and drug development professionals. With the molecular formula C21H19NO, this compound belongs to the broader class of triphenylamine (TPA) derivatives, which are renowned for their unique optoelectronic properties and increasing applications in biomedical research.[1][2] This guide will delve into the compound's IUPAC nomenclature, synthesis, physicochemical properties, and its burgeoning potential in medicinal chemistry. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and discuss the mechanistic insights that underpin its application in drug development.

Introduction: The Significance of the Triphenylamine Scaffold

The triphenylamine (TPA) moiety, characterized by a central nitrogen atom bonded to three phenyl rings, is a cornerstone in modern organic synthesis.[3] Its unique propeller-like, non-planar structure and electron-donating nature impart valuable photophysical and photochemical properties to its derivatives.[2] Consequently, TPA-based compounds have garnered substantial attention for their use as fluorescent probes, in molecular imaging, and as advanced materials.[1][2][4] The incorporation of a reactive aldehyde group onto the TPA scaffold, as seen in 3-(4-(diphenylamino)phenyl)propanal, introduces a versatile handle for further chemical modifications, making it a highly attractive building block in the synthesis of complex bioactive molecules.[5]

Nomenclature and Structural Elucidation

The systematic IUPAC name for the C21H19NO aromatic aldehyde in focus is 3-(4-(diphenylamino)phenyl)propanal .

-

Propanal: This indicates a three-carbon aliphatic chain with an aldehyde (-CHO) functional group at position 1.

-

Phenyl: A benzene ring is attached to the propanal chain.

-

3-(4-(diphenylamino)phenyl): This specifies that the phenyl group is attached at the third carbon of the propanal chain. Furthermore, at the fourth position (para) of this phenyl ring, a diphenylamino group (-N(C6H5)2) is substituted.

Structural Representation:

Caption: Molecular structure of 3-(4-(diphenylamino)phenyl)propanal.

Synthesis and Characterization

The synthesis of 3-(4-(diphenylamino)phenyl)propanal can be approached through multi-step reaction sequences common in organic chemistry. A plausible synthetic route is outlined below, emphasizing the rationale behind the chosen reactions.

Synthetic Pathway

A logical synthetic approach involves the formation of the carbon-carbon bond between the phenyl ring and the propanal side chain, followed by the introduction or modification of the aldehyde functionality. One such pathway is a Heck reaction followed by reduction.

Caption: Proposed synthetic workflow for 3-(4-(diphenylamino)phenyl)propanal.

Detailed Experimental Protocol: Heck Coupling

Objective: To synthesize the intermediate, (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol.

Materials:

-

4-Iodo-N,N-diphenylaniline

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri(o-tolyl)phosphine (P(o-tol)3)

-

Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Iodo-N,N-diphenylaniline (1 equivalent), Pd(OAc)2 (0.02 equivalents), and P(o-tol)3 (0.04 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

To this solution, add allyl alcohol (1.5 equivalents) and Et3N (2 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 3-(4-(diphenylamino)phenyl)propanal.

Materials:

-

(E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate or Tetrahydrofuran (THF)

Procedure:

-

Dissolve (E)-3-(4-(diphenylamino)phenyl)prop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., ethyl acetate).

-

Add 10% Pd/C (5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the uptake of hydrogen and the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield 3-(4-(diphenylamino)phenyl)propanal. Further purification can be achieved by column chromatography if necessary.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings, a triplet for the aldehydic proton around 9.8 ppm, and multiplets for the two methylene groups of the propanal chain. |

| ¹³C NMR | A signal for the carbonyl carbon around 200 ppm, along with signals for the aromatic carbons and the two aliphatic carbons. |

| FT-IR | A characteristic C=O stretching vibration for the aldehyde at approximately 1725 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C21H19NO (m/z = 313.38). |

Reactivity and Mechanistic Considerations in a Biological Context

The chemical reactivity of 3-(4-(diphenylamino)phenyl)propanal is dominated by the aldehyde functional group. Aldehydes are electrophilic at the carbonyl carbon and can readily undergo nucleophilic addition reactions.[5] This reactivity is of paramount importance in its potential biological applications.

Schiff Base Formation

A key reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). In a biological system, the ε-amino group of lysine residues in proteins can act as the nucleophilic amine.

Caption: Mechanism of Schiff base formation.

This covalent modification of proteins can alter their structure and function, a principle that can be harnessed in drug design to inhibit enzymes or modulate protein-protein interactions. The reactivity of the aldehyde can be tuned by the electronic properties of the triphenylamine scaffold. The electron-donating nature of the diphenylamino group can influence the electrophilicity of the carbonyl carbon.

Redox Chemistry

The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol. In a cellular environment, these transformations can be mediated by enzymes. The metabolic stability of the aldehyde is a critical consideration in drug development.

Applications in Drug Development and Medicinal Chemistry

The unique combination of the fluorescent triphenylamine core and a reactive aldehyde group makes 3-(4-(diphenylamino)phenyl)propanal a promising platform for the development of novel therapeutic and diagnostic agents.

Fluorescent Labeling and Bioimaging

The inherent fluorescence of the TPA moiety allows this molecule to be used as a fluorescent probe.[1][2] By reacting the aldehyde with specific biomolecules (e.g., proteins with a unique lysine residue), it can be used to label and visualize these targets within cells.

Covalent Inhibitors

The ability of the aldehyde to form covalent bonds with nucleophilic residues on proteins makes it a candidate for the design of covalent inhibitors.[6] This approach can lead to drugs with high potency and prolonged duration of action. For example, targeting a non-catalytic lysine residue in a kinase could lead to a highly selective irreversible inhibitor.

Prodrug Design

The aldehyde functionality can be masked to create a prodrug that is activated under specific physiological conditions. For instance, the aldehyde could be protected as an acetal, which is stable at neutral pH but hydrolyzes in the acidic environment of a tumor to release the active aldehyde.

Cross-linking Agents

The reactivity of the aldehyde towards amine groups can be exploited to develop cross-linking agents that stabilize protein-protein interactions or map protein complexes.[6]

Conclusion and Future Perspectives

3-(4-(diphenylamino)phenyl)propanal represents a fascinating convergence of a versatile synthetic building block and a functionally rich molecular scaffold. Its triphenylamine core provides desirable photophysical properties, while the propanal side chain offers a reactive handle for covalent modification of biological targets. For researchers in drug discovery, this molecule presents a wealth of opportunities for the development of novel fluorescent probes, targeted covalent inhibitors, and innovative prodrug strategies. Future research will likely focus on the synthesis of derivatives with fine-tuned reactivity and specificity, as well as in-depth biological evaluation to unlock the full therapeutic potential of this promising aromatic aldehyde.

References

- 1. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Di-m-tolyl-amino)-benzaldehyde

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 4-(Di-m-tolyl-amino)-benzaldehyde, a triarylamine derivative of significant interest in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and expert insights into the handling of this compound.

Introduction: The Significance of this compound

Triarylamine derivatives are a cornerstone of modern organic electronic materials, primarily due to their excellent hole-transporting properties.[1][2] this compound, with its electron-donating di-m-tolylamino group and electron-withdrawing aldehyde functionality, possesses a unique electronic structure that makes it a valuable building block for a variety of applications. These include its use as a precursor for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as a component in sensitizers for dye-sensitized solar cells (DSSCs).[3][4][5] The meta-substitution on the tolyl groups offers a distinct steric and electronic profile compared to its ortho- and para-isomers, influencing the material's solubility, thermal stability, and charge-transport characteristics.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds.[6][7][8] The reaction proceeds by the electrophilic substitution of the electron-rich di-m-tolylamine with the Vilsmeier reagent, which is formed in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9][10]

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as follows:

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocol

Materials:

-

Di-m-tolylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring. The Vilsmeier reagent will form as a solid.

-

Reaction with Di-m-tolylamine: Dissolve di-m-tolylamine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.

-

Hydrolysis and Neutralization: Add a saturated solution of sodium bicarbonate to neutralize the mixture until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. The two primary methods for purification are recrystallization and column chromatography.[11][12]

Purification by Column Chromatography

Column chromatography is a highly effective method for obtaining high-purity product.

Protocol:

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization

Recrystallization is a simpler method for purification, particularly for larger scales.

Protocol:

-

Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or hexane/ethyl acetate).

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons on the benzaldehyde ring, and aromatic and methyl protons on the tolyl groups. |

| ¹³C NMR | A signal for the aldehydic carbon (~190 ppm), as well as signals for the aromatic carbons and the methyl carbons. |

| IR Spectroscopy | A characteristic C=O stretching vibration for the aldehyde group (~1680-1700 cm⁻¹), as well as C-N and aromatic C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (301.39 g/mol ). |

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it a promising candidate for use in organic electronic devices.

-

Hole Transport Materials (HTMs): The triarylamine core is a well-known hole-transporting moiety. This compound can be used as a building block to synthesize more complex HTMs for OLEDs and perovskite solar cells, contributing to improved device efficiency and stability.[13]

-

Organic Solar Cells (OSCs): As a component in the design of donor-acceptor type organic dyes, the di-m-tolylamino group acts as a strong electron donor, which is beneficial for light absorption and charge separation in DSSCs and bulk heterojunction OSCs.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The Vilsmeier-Haack reaction offers a reliable and efficient route to this valuable intermediate. Proper purification and thorough characterization are essential to ensure the material's quality for its intended applications in the exciting field of organic electronics. The insights and protocols detailed herein are designed to empower researchers to confidently work with this compound and explore its full potential in the development of next-generation electronic devices.

References

- 1. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic hole transport materials for high performance PbS quantum dot solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. Enhancing the performance of organic solar cells by using PDINN-doped PEDOT:PSS as the hole transport layer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(Di-m-tolyl-amino)-benzaldehyde: Synthesis, Characterization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-(Di-m-tolyl-amino)-benzaldehyde is an aromatic organic compound featuring a central benzaldehyde moiety functionalized with a di-m-tolylamino group. As a member of the triarylamine class of molecules, it possesses a unique electronic structure characterized by a nitrogen atom bonded to three aromatic rings. This configuration facilitates charge delocalization and imparts specific photophysical and chemical properties that make it, and its derivatives, highly valuable in distinct fields of research and development.

This guide provides a comprehensive technical overview of this compound, moving beyond basic identifiers to explore its synthesis, structural characterization, and significant potential applications. For drug development professionals, the core structure is relevant to the design of enzyme inhibitors and receptor ligands. For materials scientists, the triarylamine scaffold is a foundational component for hole-transporting and emissive materials in optoelectronic devices. This document synthesizes this information into a practical resource, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Section 2: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are paramount for its successful application in any research context. The key identifiers for this compound are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₁H₁₉NO | [1][2][3][4][5] |

| Molecular Weight | 301.38 g/mol | [1][2][3][4] |

| CAS Number | 332411-18-4 | [1][2][5][6] |

| IUPAC Name | 4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde | [1][3] |

| Common Synonyms | 4-[Bis(3-methylphenyl)amino]benzaldehyde, 4-Di-m-tolylamino-benzaldehyde | [6] |

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing choices for synthesis, purification, and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Boiling Point | 470.5 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.138 g/cm³ (Predicted) | [6] |

| Flash Point | 182.4 °C (Predicted) | [6] |

| Refractive Index | 1.649 (Predicted) | [6] |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Data not available; expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) and poorly soluble in water. | |

| Appearance | Pale-yellow to Yellow-brown Liquid/Solid |

Section 3: Synthesis and Mechanistic Rationale

The construction of the C-N bond between the benzaldehyde ring and the diarylamine is the key challenge in synthesizing this molecule. While classical methods like nucleophilic aromatic substitution are often ineffective for such transformations, modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile route.

Rationale for Synthetic Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[1][7][8] Its prominence stems from its broad substrate scope, functional group tolerance, and use of milder conditions compared to older methods like the Ullmann condensation.[9]

The reaction involves the palladium-catalyzed coupling of an aryl halide (4-fluorobenzaldehyde or 4-bromobenzaldehyde) with a secondary amine (di-m-tolylamine). The choice of catalyst, ligand, and base is critical for achieving high yields. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[10]

Representative Experimental Protocol

Materials:

-

4-Fluorobenzaldehyde

-

Di-m-tolylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and Sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add di-m-tolylamine (1.2 eq) followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

-

Initiation: Add 4-fluorobenzaldehyde (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Mechanistic Workflow

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups and data from analogous compounds.[2][12]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A singlet at ~9.7-10.0 ppm. Aromatic Protons: Multiple signals in the aromatic region (~6.8-7.8 ppm). The two protons on the benzaldehyde ring ortho to the aldehyde will be downfield (~7.7 ppm) and show doublet coupling. Protons on the tolyl rings will show complex splitting patterns. Methyl Protons (CH₃): A singlet at ~2.3-2.4 ppm, integrating to 6 hydrogens. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal at ~190-192 ppm. Aromatic Carbons: Multiple signals between ~110-155 ppm. The carbon attached to the nitrogen (ipso-carbon) on the benzaldehyde ring will be significantly upfield compared to the other quaternary carbons. Methyl Carbons (CH₃): A signal at ~21 ppm. |

| IR Spectroscopy | Aldehyde C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. C-N Stretch: A band in the 1250-1350 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 301.15 (for C₂₁H₁₉NO). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

Section 5: Applications in Drug Development and Medicinal Chemistry

The 4-(diarylamino)benzaldehyde scaffold is a privileged structure in medicinal chemistry, offering multiple avenues for therapeutic intervention.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes. Certain isoforms, particularly ALDH1A3, are overexpressed in various cancer stem cells and are associated with tumor progression and drug resistance.[11][13] The compound 4-(diethylamino)benzaldehyde (DEAB) is a well-known pan-ALDH inhibitor.[14] Recent studies have shown that analogues with different N-substituents, such as 4-(dipropylamino)benzaldehyde, exhibit potent inhibitory activity against specific ALDH isoforms.[11]

Given this precedent, this compound is a compelling candidate for investigation as a selective ALDH inhibitor. The bulky, lipophilic di-m-tolyl groups could confer unique binding affinities and isoform selectivities, making it a valuable tool for probing ALDH function or as a lead compound for developing novel anti-cancer therapeutics.

Versatile Intermediate for Synthesis

The aldehyde functional group is exceptionally versatile, serving as a synthetic handle for constructing more complex molecules.[15][16][17] It readily participates in reactions to form Schiff bases (imines), which are themselves important pharmacophores and intermediates.

Caption: General scheme for Schiff base formation from an aldehyde.

This reactivity allows for its use in multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), to rapidly generate libraries of structurally diverse and medicinally relevant compounds.[18] Furthermore, diarylamine substructures have been successfully incorporated into ligands targeting various receptors, including delta-opioid receptors.[19]

Section 6: Potential in Materials Science

Triarylamine derivatives are cornerstone materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[20][21]

Their function stems from their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels, which allow them to act as efficient hole transport layer (HTL) materials.[22] An effective HTL facilitates the injection of positive charge carriers (holes) from the anode and transports them to the emissive layer, improving device efficiency and stability.

This compound can be considered a functionalized building block for more complex OLED materials. The aldehyde group can be used to polymerize or to attach the triarylamine core to other functional units, such as emissive chromophores or electron-transporting moieties. This synthetic flexibility allows for the fine-tuning of the electronic and morphological properties required for high-performance OLEDs used in modern displays and solid-state lighting.[23][24]

Section 7: Safety, Handling, and Storage

No specific toxicology data is available for this compound. Therefore, handling should be guided by best practices for related aromatic aldehydes and tertiary amines.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6] Protect from light and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 8: References

-

Gibbons, J., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. Available at: --INVALID-LINK--

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

-

Majchrzak, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][10][11]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Molecules, 26(16), 4983. Available at: --INVALID-LINK--

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: --INVALID-LINK--

-

PubMed. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Polymers from 4-[4-(Dimethylamino)phenyl]benzaldehyde. Available at: --INVALID-LINK--

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-(Diethylamino)benzaldehyde. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Apollo Scientific. (n.d.). 4-(Di-p-tolyl-amino)-benzaldehyde. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

-

Singh, C., & S. N. Murthy, K. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 11955-12015. Available at: --INVALID-LINK--

-

Podlogar, B. L., et al. (2000). Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study. Drug Design and Discovery, 17(1), 34-50. Available at: --INVALID-LINK--

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available at: --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

McGown, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 16(2), 263-269. Available at: --INVALID-LINK--

-

PubChem. (n.d.). 4-(Bis(p-tolyl)amino)benzaldehyde. Retrieved from --INVALID-LINK--

-

LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Applichem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Hermerschmidt, F., et al. (2021). High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes. Journal of Materials Chemistry C, 9(22), 7136-7144. Available at: --INVALID-LINK--

-

Biological Magnetic Resonance Bank. (n.d.). p-tolualdehyde. Retrieved from --INVALID-LINK--

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from --INVALID-LINK--

-

SpectraBase. (n.d.). 4-(Diphenylamino)benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

-

ResearchGate. (2009). Materials used for organic light-emitting diodes - Organic electroactive compounds. Retrieved from --INVALID-LINK--

-

Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure. Retrieved from --INVALID-LINK--

-

Analytics-Shop. (n.d.). 4-(Dimethylamino) Benzaldehyde (Reag. Ph. Eur.) for analysis, ACS. Retrieved from --INVALID-LINK--

-

BOC Sciences. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

-

Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. Available at: --INVALID-LINK--

-

Zhang, Q., et al. (2020). Recent advances in organic light-emitting diodes: toward smart lighting and displays. Materials Chemistry Frontiers, 4(11), 3125-3151. Available at: --INVALID-LINK--

-

Yap, E. P. H., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(19), 6593. Available at: --INVALID-LINK--

-

Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103138. Available at: --INVALID-LINK--

-

Al-Tannak, N. F., & Al-Khafaji, M. K. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical Sciences, 28(4), 629-633. Available at: --INVALID-LINK--

-

Pharmaguideline. (n.d.). Aldehyde & Their Derivatives: Triclofos sodium, Paraldehyde. Retrieved from --INVALID-LINK--

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C21H19NO | CID 18326015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 332411-18-4 [chemicalbook.com]

- 5. appchemical.com [appchemical.com]

- 6. Cas 332411-18-4,this compound | lookchem [lookchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(N,N-Diphenylamino)benzaldehyde(4181-05-9) 1H NMR [m.chemicalbook.com]

- 13. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of 4-(N,N-diarylamino)piperidines with high selectivity to the delta-opioid receptor: a combined 3D-QSAR and ligand docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. jmaterenvironsci.com [jmaterenvironsci.com]

- 22. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. ossila.com [ossila.com]

A Spectroscopic Investigation of 4-(Di-m-tolyl-amino)-benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-(Di-m-tolyl-amino)-benzaldehyde, a triarylamine derivative of significant interest in materials science and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules. Each section includes a theoretical overview, a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral data, and supporting visualizations to elucidate key structural and electronic characteristics.

Introduction: The Molecular Architecture and Its Spectroscopic Implications

This compound is a fascinating molecule that marries the electron-donating character of a triarylamine with the electron-withdrawing nature of a benzaldehyde. This "push-pull" electronic structure is anticipated to give rise to unique spectroscopic signatures, including intramolecular charge transfer (ICT) phenomena. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating structure-property relationships in novel applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and chemical environment of each atom within this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aldehydic proton, the aromatic protons on the benzaldehyde ring, the aromatic protons on the two m-tolyl groups, and the methyl protons of the tolyl groups. The electron-donating di-m-tolylamino group will significantly influence the chemical shifts of the benzaldehyde protons, while the substitution pattern on the tolyl rings will lead to complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to -CHO |

| ~7.0 - 7.2 | Multiplet | 8H | Aromatic protons of the m-tolyl groups |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic protons meta to -CHO |

| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) of the m-tolyl groups |

Causality Behind Predicted Shifts:

-

The aldehydic proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group, appearing at a characteristic downfield shift.[1][2]

-

The protons on the benzaldehyde ring will experience the electron-donating effect of the diarylamino group, shifting them upfield relative to unsubstituted benzaldehyde. However, the ortho protons to the aldehyde will still be the most downfield of the ring protons.

-

The protons on the m-tolyl groups will exhibit chemical shifts typical for substituted toluenes, with complex splitting patterns due to their relative positions.

-

The methyl protons of the tolyl groups are expected to appear as a singlet in the upfield region.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts will be sensitive to the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | Carbonyl carbon (C=O) |

| ~150 - 155 | Quaternary carbon attached to Nitrogen |

| ~138 - 142 | Quaternary carbons of m-tolyl groups attached to Nitrogen |

| ~135 - 138 | Quaternary carbons of m-tolyl groups with methyl substituent |

| ~130 - 133 | Aromatic CH carbons ortho to -CHO |

| ~128 - 130 | Aromatic CH carbons of m-tolyl groups |

| ~120 - 125 | Aromatic CH carbons of m-tolyl groups |

| ~115 - 120 | Aromatic CH carbons meta to -CHO |

| ~21 | Methyl carbons (-CH₃) |

Causality Behind Predicted Shifts:

-

The carbonyl carbon will be the most deshielded carbon, appearing at a characteristic downfield position.[4][5]

-

The carbons directly attached to the nitrogen atom will be deshielded due to the electronegativity of nitrogen.

-

The aromatic carbons will resonate in the typical range of 110-160 ppm, with their specific shifts influenced by the electronic effects of the amino and formyl groups.[6]

-

The methyl carbons will appear at a characteristic upfield shift.[7]

Experimental Protocol for NMR Spectroscopy

A high-quality NMR spectrum can be obtained using the following methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to remove any distortions.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualization of NMR Workflow

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C-H and C=O stretches, aromatic C-H and C=C stretches, and C-N stretches.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretching |

| ~2920, ~2820 | Medium | Aldehydic C-H stretching (Fermi resonance doublet) |

| ~1680 - 1700 | Strong | Carbonyl (C=O) stretching of the aldehyde |

| ~1600, ~1580, ~1500 | Medium to Strong | Aromatic C=C ring stretching |

| ~1320 | Strong | C-N stretching of the diarylamino group |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~780, ~690 | Strong | C-H out-of-plane bending (meta-disubstituted rings) |

Causality Behind Predicted Peaks:

-

The aldehydic C-H stretch typically appears as a pair of medium-intensity bands due to Fermi resonance.

-

The C=O stretch of an aromatic aldehyde is found at a lower wavenumber compared to aliphatic aldehydes due to conjugation.

-

The C-N stretching vibration of the triarylamine is a characteristic and strong absorption.[9][10]

-

The out-of-plane C-H bending vibrations are diagnostic for the substitution patterns on the aromatic rings.

Experimental Protocol for FT-IR Spectroscopy

A high-quality FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Baseline correction and other processing functions may be applied if necessary.

-

Visualization of IR Analysis Workflow

Caption: A simplified workflow for FT-IR analysis using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Predicted UV-Vis Spectrum

Due to its extended π-conjugated system and the "push-pull" nature of the donor (di-m-tolylamino) and acceptor (formyl) groups, this compound is expected to exhibit strong UV-Vis absorption. The spectrum will likely be characterized by π → π* transitions and a significant intramolecular charge transfer (ICT) band.

| Predicted λmax (nm) | Solvent Dependence | Assignment |

| ~250 - 280 | Minor | π → π* transitions of the aromatic rings |

| ~350 - 400 | Strong (bathochromic shift in more polar solvents) | Intramolecular Charge Transfer (ICT) band |

Causality Behind Predicted Absorptions:

-

The higher energy absorption band corresponds to electronic transitions within the individual aromatic rings.

-

The lower energy, longer wavelength absorption is attributed to the ICT from the electron-rich di-m-tolylamino moiety to the electron-deficient benzaldehyde moiety. This transition is expected to be sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated excited state and causing a red shift (bathochromic shift).[11][12][13]

Experimental Protocol for UV-Vis Spectroscopy

A reliable UV-Vis absorption spectrum can be obtained as follows:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range (typically 0.2 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200 - 600 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the solvent absorbance from the sample absorbance.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Visualization of Intramolecular Charge Transfer

Caption: Illustration of the intramolecular charge transfer in this compound.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The anticipated NMR, IR, and UV-Vis spectra provide a comprehensive set of characteristics that can be used for the identification and structural verification of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for researchers working with this and related triarylamine derivatives, facilitating their synthesis, characterization, and application in various scientific endeavors.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. m-Toluidine(108-44-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. m-Toluidine(108-44-1) 13C NMR [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Theoretical investigation on the functional group modulation of UV-Vis absorption profiles of triphenylamine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Di-m-tolyl-amino)-benzaldehyde

Introduction: Understanding the Significance of 4-(Di-m-tolyl-amino)-benzaldehyde

This compound is a bespoke organic molecule characterized by a central benzaldehyde moiety functionalized with a di-m-tolyl-amino group. This compound belongs to the broader class of triarylamine derivatives, which are of significant interest in materials science and organic electronics due to their unique photophysical and electronic properties. The inherent charge-transporting capabilities of the triarylamine core, coupled with the reactive aldehyde functionality, make this molecule a versatile building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic devices, and nonlinear optical materials.

In the realm of drug development and life sciences, substituted benzaldehydes are pivotal intermediates. The aldehyde group serves as a reactive handle for the construction of more complex molecular architectures, including Schiff bases, which are prevalent in biologically active compounds. Given its potential applications, a thorough understanding of the physicochemical properties of this compound is paramount for researchers and formulation scientists. This guide provides a comprehensive exploration of its solubility in various solvents and its stability under different stress conditions, offering both theoretical insights and practical, field-proven experimental protocols.

Part 1: Solubility Profile of this compound

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation design, and synthetic route optimization. The molecular structure of this compound, featuring a large, nonpolar triarylamine backbone and a polar aldehyde group, suggests a nuanced solubility profile.

Theoretical Considerations: The Interplay of Molecular Structure and Solvent Properties

The principle of "like dissolves like" is the cornerstone of predicting solubility. The large, hydrophobic surface area imparted by the three aromatic rings and the two methyl groups suggests that this compound will exhibit favorable solubility in nonpolar and moderately polar organic solvents. Conversely, its poor ability to form strong hydrogen bonds with water molecules predicts low aqueous solubility. A structurally similar compound, 4-(N,N-diphenylamino)benzaldehyde, is reported to be largely insoluble in water but moderately soluble in common organic solvents such as ethanol, chloroform, and dimethylformamide[1]. It is also noted to be soluble in methanol[1][2].

The expected trend in solubility across a spectrum of solvents is depicted in the following diagram:

References

Physical and chemical properties of 4-substituted benzaldehydes

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Substituted Benzaldehydes

This guide provides an in-depth exploration of 4-substituted benzaldehydes, a class of compounds pivotal to synthetic chemistry and drug development. As foundational scaffolds, the strategic modification of the substituent at the para-position allows for the fine-tuning of electronic, physical, and biological properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships that govern the utility of these versatile molecules.

The Central Role of the 4-Substituent: Electronic Influence

The identity of the substituent at the C4 position of the benzene ring is the primary determinant of the molecule's overall electronic character. This substituent exerts its influence through a combination of inductive and resonance effects, which in turn modulate the reactivity of the entire molecule, particularly the aldehyde functional group.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and the aldehyde carbonyl group. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), alkyl (-CH₃), and amino (-NR₂) push electron density into the ring. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

These electronic effects can be quantified using the Hammett equation , a cornerstone of physical organic chemistry that provides a linear free-energy relationship.[1]

Log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for a reaction with a substituted reactant.

-

K₀ is the equilibrium constant for the unsubstituted reactant (H).

-

σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent (R). A positive σ value indicates an EWG, while a negative value signifies an EDG.

-

ρ (Rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents.[1]

Caption: Influence of EWGs and EDGs on Carbonyl Electrophilicity.

Table 1: Hammett Constants (σp) for Common 4-Substituents

| Substituent (X) | σp Value | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strongly Donating |

| -NH₂ | -0.66 | Strongly Donating |

| -OH | -0.37 | Donating |

| -OCH₃ | -0.27 | Donating |

| -CH₃ | -0.17 | Weakly Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly Withdrawing |

| -Br | +0.23 | Weakly Withdrawing |

| -COCH₃ | +0.50 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -NO₂ | +0.78 | Strongly Withdrawing |

Physical Properties: A Comparative Overview

The nature of the 4-substituent directly impacts intermolecular forces, which in turn dictates physical properties such as melting point, boiling point, and solubility.

| 4-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| -H (Benzaldehyde) | C₇H₆O | 106.12 | -26 | 178.1 |

| -CH₃ (p-Tolualdehyde) | C₈H₈O | 120.15 | -6 | 204-205 |

| -C₂H₅ (4-Ethylbenzaldehyde) | C₉H₁₀O | 134.18 | -4 | 221 |

| -OCH₃ (p-Anisaldehyde) | C₈H₈O₂ | 136.15 | -1 | 248 |

| -OH (4-Hydroxybenzaldehyde) | C₇H₆O₂ | 122.12 | 116 | 246 |

| -Cl (4-Chlorobenzaldehyde) | C₇H₅ClO | 140.57 | 47.5 | 214 |

| -NO₂ (4-Nitrobenzaldehyde) | C₇H₅NO₃ | 151.12 | 106 | 278 (decomposes) |

Data compiled from various sources including NIST and PubChem.[2]

Causality Behind Property Trends:

-

Polarity and Dipole Moment: Strongly electron-withdrawing or donating groups increase the molecule's overall dipole moment, leading to stronger dipole-dipole interactions and generally higher melting and boiling points compared to the parent benzaldehyde.

-

Hydrogen Bonding: Substituents capable of hydrogen bonding, such as hydroxyl (-OH), significantly raise the melting and boiling points due to the strength of these intermolecular forces.

-

Molecular Weight and Symmetry: As molecular weight increases, van der Waals forces become stronger, contributing to higher boiling points. Molecular symmetry can also play a role in how efficiently molecules pack into a crystal lattice, affecting the melting point.

Chemical Reactivity and Mechanistic Considerations

The aldehyde functional group is a hub of reactivity, primarily undergoing nucleophilic addition, oxidation, and reduction.[3] The 4-substituent serves as a control knob for the rate and feasibility of these transformations.

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes. The rate is highly sensitive to the electrophilicity of the carbonyl carbon.

-

EWGs Accelerate Reaction: Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, stabilizing the build-up of negative charge in the tetrahedral intermediate of the transition state. This leads to faster reaction rates.[4]

-

EDGs Retard Reaction: Electron-donating groups diminish the carbonyl carbon's electrophilicity, destabilizing the negatively charged intermediate and slowing the reaction.

// Reactants reactants [label=<

];

// Transition State ts [label=<

[Tetrahedral Intermediate](Transition State)

EWG stabilizes negative charge

EDG destabilizes negative charge

];

// Product product [label=<

];

reactants -> ts [label="slow (rate-determining step)"]; ts -> product [label="fast (protonation)"]; }

Caption: Effect of Substituents on the Nucleophilic Addition Transition State.

The Cannizzaro Reaction

In the presence of a strong base, benzaldehydes lacking an α-hydrogen undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[5] The reaction rate is sensitive to electronic effects, with electron-withdrawing groups generally increasing the rate of reaction.

Spectroscopic Characterization Protocols

Accurate characterization is essential for confirming the structure and purity of synthesized compounds. The 4-substituent leaves a distinct fingerprint on all major spectroscopic outputs.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the structure of these molecules.[6]

Key Diagnostic Signals:

-

Aldehydic Proton (CHO): Appears as a singlet in the downfield region of δ 9.8-10.5 ppm .[7] Its precise chemical shift is sensitive to the 4-substituent: EWGs shift it further downfield, while EDGs shift it slightly upfield.

-

Aromatic Protons: For a 4-substituted ring, the aromatic region (δ 7.0-8.5 ppm) typically displays a characteristic pair of doublets (an AA'BB' system), reflecting the chemical non-equivalence of the protons ortho and meta to the aldehyde.

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the 4-substituted benzaldehyde sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum using a standard pulse program. 8-16 scans are typically sufficient for a good signal-to-noise ratio.[6]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A weak but sharp signal appears far downfield at δ 190-195 ppm .

-

Aromatic Carbons: The signals for the aromatic carbons appear between δ 120-165 ppm. The carbon attached to the substituent (ipso-carbon) and the carbon of the aldehyde group are particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key carbonyl functional group.

-

Carbonyl Stretch (νC=O): A strong, sharp absorption band between 1680-1715 cm⁻¹ . The position is highly informative:

-

EWGs: Increase the C=O bond order and shift the absorption to a higher frequency (e.g., 4-nitrobenzaldehyde, ~1710 cm⁻¹).

-

EDGs: Decrease the C=O bond order via resonance and shift the absorption to a lower frequency (e.g., 4-methoxybenzaldehyde, ~1685 cm⁻¹).

-

-

Aldehydic C-H Stretch: Two characteristic medium-intensity bands appear at ~2820 cm⁻¹ and ~2720 cm⁻¹ . The presence of both is a strong indicator of an aldehyde.[7]

Table 2: Summary of Characteristic Spectroscopic Data

| 4-Substituent | ¹H NMR (CHO, ppm) | ¹³C NMR (C=O, ppm) | IR (C=O, cm⁻¹) |

| -OCH₃ | ~9.88 | ~190.7 | ~1685 |

| -CH₃ | ~9.95 | ~191.9 | ~1695 |

| -H | ~10.00 | ~192.3 | ~1703 |

| -Cl | ~9.98 | ~191.0 | ~1705 |

| -NO₂ | ~10.15 | ~191.5 | ~1710 |

Synthesis and Applications in Drug Development

4-Substituted benzaldehydes are not merely subjects of academic study; they are indispensable building blocks in the synthesis of pharmaceuticals.[8] Their aldehyde functionality provides a reactive handle for constructing more complex molecular architectures.[3]

Experimental Workflow: Schiff Base Formation

The condensation of a benzaldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in medicinal chemistry, used to link molecular fragments and create novel drug candidates.[9]

Protocol: Synthesis of a 4-Hydroxybenzaldehyde Schiff Base Derivative [9]

-

Dissolution: Dissolve the primary amine starting material (2 mmol) in ethanol (6 mL) in a round-bottom flask with stirring.

-

Addition: Add 4-hydroxybenzaldehyde (2.2 mmol, 1.1 equivalents) to the solution.

-

Catalysis: Add three drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Heat the mixture to 55°C and maintain this temperature with continuous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a solid precipitate typically forms. Cool the mixture and collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and water to remove unreacted starting materials and impurities.

-

Characterization: Dry the product and characterize its structure and purity using NMR, IR, and mass spectrometry.

Caption: Experimental Workflow for Schiff Base Synthesis.

Role in Structure-Activity Relationship (SAR) Studies